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  • Product: 4-(Aminomethyl)-2-ethoxyphenol
  • CAS: 90643-06-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)-2-ethoxyphenol

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(aminomethyl)-2-ethoxyphenol, a valuable intermediate in the pharmaceutical and fine chemical industries. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(aminomethyl)-2-ethoxyphenol, a valuable intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, the rationale behind experimental choices, and practical, step-by-step protocols. The guide emphasizes scientific integrity, providing in-text citations to authoritative sources and a complete reference list.

Introduction

4-(Aminomethyl)-2-ethoxyphenol is a key building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a phenol, an ether, and a primary amine, allows for diverse functionalization, making it a versatile intermediate. The strategic placement of these functional groups is crucial for the pharmacological activity of the final products. This guide will delve into the core synthetic strategies for obtaining this compound, providing a critical analysis of each approach.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-(aminomethyl)-2-ethoxyphenol reveals several plausible disconnection points, leading to three primary synthetic strategies. The core of these strategies revolves around the sequential introduction of the ethoxy and aminomethyl functionalities onto a phenolic backbone.

Retrosynthesis target 4-(Aminomethyl)-2-ethoxyphenol sub1 4-Amino-2-ethoxyphenol target->sub1 C-N bond formation sub2 2-Ethoxy-4-formylphenol target->sub2 Reductive Amination sub3 2-Ethoxy-4-(hydroxymethyl)phenol target->sub3 N-functionalization inter1 2-Ethoxy-4-nitrophenol sub1->inter1 Nitro Reduction inter2 2-Ethoxyphenol sub2->inter2 Formylation sub3->inter2 Hydroxymethylation inter1->inter2 Nitration inter3 Catechol inter2->inter3 Ethylation Pathway1 Catechol Catechol 2-Ethoxyphenol 2-Ethoxyphenol Catechol->2-Ethoxyphenol Ethylation 2-Ethoxy-4-nitrophenol 2-Ethoxy-4-nitrophenol 2-Ethoxyphenol->2-Ethoxy-4-nitrophenol Nitration 4-Amino-2-ethoxyphenol 4-Amino-2-ethoxyphenol 2-Ethoxy-4-nitrophenol->4-Amino-2-ethoxyphenol Reduction 4-(Aminomethyl)-2-ethoxyphenol 4-(Aminomethyl)-2-ethoxyphenol 4-Amino-2-ethoxyphenol->4-(Aminomethyl)-2-ethoxyphenol Functional Group Interconversion

Caption: Pathway 1: Synthesis via nitration and reduction.

Step 1: Ethylation of Catechol to 2-Ethoxyphenol

The synthesis commences with the selective mono-ethylation of catechol. This Williamson ether synthesis is a well-established and efficient method. The use of a suitable base and an ethylating agent, such as diethyl sulfate, in a biphasic system provides good yields of the desired 2-ethoxyphenol.[1]

Step 2: Nitration of 2-Ethoxyphenol

The introduction of a nitro group at the para position to the hydroxyl group is achieved through electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and minimize side reactions. While a mixture of nitric and sulfuric acid can be used, milder conditions often provide better results. One study reports a yield of 55.48% using ferric nitrate as a catalyst.[2][3] A more recent method utilizing dinitrogen pentoxide in dichloroethane has been reported to achieve a much higher yield of 96.08%.[4]

Step 3: Reduction of 2-Ethoxy-4-nitrophenol

The reduction of the aromatic nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method.[5] Alternative methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride.[5]

Step 4: Conversion to the Final Product

The final step from 4-amino-2-ethoxyphenol to 4-(aminomethyl)-2-ethoxyphenol is a functional group interconversion that is not straightforward and represents a limitation of this pathway.

Pathway 2: Formylation and Reductive Amination

This pathway introduces the carbon atom of the aminomethyl group via a formylation reaction, followed by the formation of the amine through reductive amination.

Pathway2 2-Ethoxyphenol 2-Ethoxyphenol 2-Ethoxy-4-formylphenol 2-Ethoxy-4-formylphenol 2-Ethoxyphenol->2-Ethoxy-4-formylphenol Formylation 4-(Aminomethyl)-2-ethoxyphenol 4-(Aminomethyl)-2-ethoxyphenol 2-Ethoxy-4-formylphenol->4-(Aminomethyl)-2-ethoxyphenol Reductive Amination

Caption: Pathway 2: Synthesis via formylation and reductive amination.

Step 1: Formylation of 2-Ethoxyphenol

Several methods can be employed for the formylation of 2-ethoxyphenol to produce 2-ethoxy-4-formylphenol (ethyl vanillin). The choice of method depends on the desired regioselectivity and the scalability of the reaction.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphoryl chloride and dimethylformamide (DMF), to formylate electron-rich aromatic rings.[1][6] It generally favors para-substitution.

  • Duff Reaction: This reaction employs hexamine as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[3][7][8] It is known for its simplicity, although yields can be moderate.

  • Reimer-Tiemann Reaction: This classic method uses chloroform in a basic solution to achieve ortho-formylation of phenols.[5][9] While primarily an ortho-directing reaction, some para-isomer can be formed.

Step 2: Reductive Amination of 2-Ethoxy-4-formylphenol

Reductive amination is a highly efficient one-pot method for converting aldehydes and ketones into amines.[10][11][12] The reaction of 2-ethoxy-4-formylphenol with ammonia in the presence of a suitable reducing agent will yield the desired 4-(aminomethyl)-2-ethoxyphenol. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).[12]

Pathway 3: From a Hydroxymethyl Intermediate

This pathway utilizes the commercially available or synthetically prepared 2-ethoxy-4-(hydroxymethyl)phenol as a key intermediate.

Pathway3 2-Ethoxy-4-(hydroxymethyl)phenol 2-Ethoxy-4-(hydroxymethyl)phenol 4-(Halomethyl)-2-ethoxyphenol 4-(Halomethyl)-2-ethoxyphenol 2-Ethoxy-4-(hydroxymethyl)phenol->4-(Halomethyl)-2-ethoxyphenol Halogenation 4-(Aminomethyl)-2-ethoxyphenol 4-(Aminomethyl)-2-ethoxyphenol 2-Ethoxy-4-(hydroxymethyl)phenol->4-(Aminomethyl)-2-ethoxyphenol Mitsunobu Reaction N-((2-Ethoxy-4-hydroxyphenyl)methyl)phthalimide N-((2-Ethoxy-4-hydroxyphenyl)methyl)phthalimide 4-(Halomethyl)-2-ethoxyphenol->N-((2-Ethoxy-4-hydroxyphenyl)methyl)phthalimide Gabriel Synthesis N-((2-Ethoxy-4-hydroxyphenyl)methyl)phthalimide->4-(Aminomethyl)-2-ethoxyphenol Hydrazinolysis

Caption: Pathway 3: Synthesis from a hydroxymethyl intermediate.

Method A: Via Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[2][13][14][15][16]

Step 1: Halogenation of 2-Ethoxy-4-(hydroxymethyl)phenol

The benzylic alcohol is first converted into a more reactive leaving group, typically a halide. This can be achieved using standard halogenating agents such as thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

Step 2: Reaction with Potassium Phthalimide

The resulting 4-(halomethyl)-2-ethoxyphenol is then reacted with potassium phthalimide in an SN2 reaction to form N-((2-ethoxy-4-hydroxyphenyl)methyl)phthalimide.

Step 3: Hydrazinolysis

The final step involves the cleavage of the phthalimide group to release the primary amine. This is typically accomplished by treatment with hydrazine hydrate (Ing-Manske procedure).[2]

Method B: Via Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of an alcohol to a variety of functional groups, including an amine, with inversion of configuration.[17][18][19][20][21] In this case, a nitrogen nucleophile is used.

Direct Amination: 2-Ethoxy-4-(hydroxymethyl)phenol can be reacted with a suitable nitrogen nucleophile, such as phthalimide or hydrazoic acid, in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). If phthalimide is used, a subsequent deprotection step is required. Using hydrazoic acid would lead to an azide intermediate, which can then be reduced to the primary amine.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the key transformations described above. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol for Nitration of 2-Ethoxyphenol (High-Yield Method)
  • To a solution of 2-ethoxyphenol (1 equivalent) in dry dichloroethane, cool the mixture to 0 °C under an inert atmosphere.

  • Slowly add a solution of dinitrogen pentoxide (1.1 equivalents) in dichloroethane, maintaining the temperature below 5 °C.[4]

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-ethoxy-4-nitrophenol.

Protocol for Reductive Amination of 2-Ethoxy-4-formylphenol
  • Dissolve 2-ethoxy-4-formylphenol (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (a significant excess, e.g., 7 M solution).

  • To this solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by adding dilute hydrochloric acid until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(aminomethyl)-2-ethoxyphenol.

  • Purify by column chromatography or crystallization.

Data Presentation

PathwayKey Intermediate(s)Key ReactionsReported Yields (for key steps)AdvantagesDisadvantages
1: Nitration/Reduction 2-Ethoxy-4-nitrophenol, 4-Amino-2-ethoxyphenolNitration, Nitro ReductionNitration: 55-96% [2][3][4]Utilizes well-established reactions.Final conversion step is problematic. Use of potent nitrating agents can be hazardous.
2: Formylation/Reductive Amination 2-Ethoxy-4-formylphenolFormylation, Reductive AminationFormylation: Varies; Reductive Amination: Generally good to excellent.Direct and efficient route. Reductive amination is a high-yield, one-pot reaction.Formylation can sometimes lead to mixtures of isomers and require optimization.
3: From Hydroxymethyl Intermediate 2-Ethoxy-4-(hydroxymethyl)phenol, 4-(Halomethyl)-2-ethoxyphenolGabriel Synthesis or Mitsunobu ReactionGabriel/Mitsunobu: Generally good yields.Avoids strong nitrating agents. Starts from a readily available intermediate.Gabriel synthesis involves multiple steps. Mitsunobu reagents can be expensive and produce byproducts.

Conclusion

The synthesis of 4-(aminomethyl)-2-ethoxyphenol can be achieved through several viable pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The formylation and reductive amination pathway (Pathway 2) appears to be the most direct and efficient approach, provided that a high-yield formylation protocol for 2-ethoxyphenol can be established. The pathway involving the hydroxymethyl intermediate (Pathway 3) offers a solid alternative, particularly if 2-ethoxy-4-(hydroxymethyl)phenol is readily accessible. Further process development and optimization of the presented protocols are encouraged to achieve the highest possible yields and purity for this important synthetic intermediate.

References

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  • Ogata, Y.; Kawasaki, A.; Sugiura, F. Tetrahedron1968 , 24 (14), 5001–5010. [Link]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]

  • Hao, Z.; Xiao, K.; Wang, L. Advanced Materials Research2013 , 641-642, 65-68. [Link]

  • ResearchGate. Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. [Link]

  • Hughes, D. L. Org. React.1992 , 42, 335–656. [Link]

  • Reimer, K.; Tiemann, F. Ber. Dtsch. Chem. Ges.1876 , 9 (1), 824–828. [Link]

  • Sheehan, J. C.; Frank, V. S. J. Am. Chem. Soc.1949 , 71 (5), 1856–1860. [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Chem. Rev.2009 , 109 (6), 2551–2651. [Link]

  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927 , 60 (1), 119–122. [Link]

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  • Emerson, W. S. Org. React.1948 , 4, 174–255. [Link]

  • Wynberg, H. Chem. Rev.1960 , 60 (2), 169–184. [Link]

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  • MySkinRecipes. 4-(Aminomethyl)-2-methoxyphenol. [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • Arkivoc. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,7-tetrahydro-1H-indol-5-yl)malonaldehyde and its synthetic applications. [Link]

  • Refubium. General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]

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  • Wikipedia. Vilsmeier–Haack reaction. [Link]

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  • Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • ResearchGate. Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. [Link]

  • Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Google Patents. Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
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Sources

Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)-2-ethoxyphenol

Prepared by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-(Aminomethyl)-2-ethoxyphenol, a substituted phenol of interest in pharmaceutical and chemical synthesis. Given the re...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Aminomethyl)-2-ethoxyphenol, a substituted phenol of interest in pharmaceutical and chemical synthesis. Given the relative scarcity of published data on this specific molecule, this document synthesizes available information and draws upon data from closely related analogs to provide a robust resource for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, spectroscopic characterization, synthetic approaches, potential applications, and safety protocols.

Introduction and Nomenclature

4-(Aminomethyl)-2-ethoxyphenol is an aromatic compound featuring a phenol ring substituted with an aminomethyl group and an ethoxy group. It is structurally related to important biological molecules and synthetic intermediates. A notable point of clarification is its distinction from the more extensively studied analog, 4-(Aminomethyl)-2-methoxyphenol (also known as vanillylamine), with which it is often confused in chemical databases. The substitution of the methoxy group with an ethoxy group can subtly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical considerations in drug design.

This guide will focus exclusively on the ethoxy variant, providing the most accurate data available and clearly indicating where information from analogs is used for predictive purposes.

Physicochemical and Spectroscopic Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

Core Properties

The key identifiers and physical properties of 4-(Aminomethyl)-2-ethoxyphenol are summarized below.

PropertyValueSource
IUPAC Name 4-(aminomethyl)-2-ethoxyphenolN/A
Synonyms Vanillylamine (ethoxy-)N/A
CAS Number 1196-92-5[1]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [2]
Appearance White to off-white solid[1]
Boiling Point 292.9 °C at 760 mmHg[1]
Melting Point 220 °C (decomposes) (for HCl salt)[3]

Note: Data for the hydrochloride salt is often more readily available due to the increased stability and crystallinity of amine salts.

Predicted Properties

The following properties are predicted based on computational models and are valuable for estimating the molecule's behavior in various systems.

PropertyPredicted ValueSource
logP 0.5[4]
pKa 9.57 ± 0.31[2]
Solubility Slightly soluble in water, methanol, and acetonitrile[2]

The positive logP value suggests a slight preference for lipophilic environments over aqueous ones. The predicted pKa is characteristic of a primary amine, indicating it will be protonated at physiological pH.

Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the substituted benzene ring, the methylene protons of the aminomethyl group, and exchangeable protons from the amine and hydroxyl groups.

  • ¹³C NMR: The carbon NMR would display signals for the two carbons of the ethoxy group, the six aromatic carbons (four of which would be unique due to substitution), and the methylene carbon of the aminomethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, C-H stretching bands for both aromatic and aliphatic groups just below and above 3000 cm⁻¹, C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹, and a prominent C-O stretching band for the ether linkage around 1250 cm⁻¹[12].

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 167. The fragmentation pattern would likely involve the loss of the aminomethyl group and cleavage of the ethyl group from the ether.

Synthesis and Reactivity

The synthesis of 4-(Aminomethyl)-2-ethoxyphenol can be approached through several established organic chemistry routes. A common strategy involves the modification of a readily available starting material like vanillin or a related ethoxy-substituted phenol.

Representative Synthetic Workflow

A plausible synthetic route starting from 2-ethoxy-4-hydroxybenzaldehyde is the reductive amination of the aldehyde group. This is a widely used and robust method for amine synthesis.

G A 2-Ethoxy-4-hydroxybenzaldehyde C Intermediate Imine/Oxime A->C Condensation B Ammonia or Hydroxylamine B->C E 4-(Aminomethyl)-2-ethoxyphenol C->E Reduction D Reducing Agent (e.g., NaBH4, H2/Pd) D->E

Caption: A general workflow for the synthesis of 4-(Aminomethyl)-2-ethoxyphenol via reductive amination.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol describes the synthesis of a related aminomethylphenol and can be adapted for the target molecule. The key is the selection of the appropriate starting material.

Objective: To synthesize 4-(Aminomethyl)-2-ethoxyphenol from 2-ethoxy-4-hydroxybenzaldehyde.

Materials:

  • 2-ethoxy-4-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Raney Nickel or Palladium on Carbon (10%)

  • Methanol

  • Hydrogen gas supply or a suitable hydrogen donor (e.g., ammonium formate)

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve 1 equivalent of 2-ethoxy-4-hydroxybenzaldehyde in ethanol.

    • Add a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate in a minimal amount of water.

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.

    • Remove the ethanol under reduced pressure. The resulting crude oxime can be purified by recrystallization or used directly in the next step.

  • Reduction of the Oxime:

    • Dissolve the crude oxime in methanol.

    • Carefully add a catalytic amount of Raney Nickel or 10% Pd/C to the solution in an inert atmosphere.

    • Transfer the suspension to a hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Caution: Palladium on carbon can be pyrophoric when exposed to air after use. Ensure the filter cake is kept wet.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • The final product, 4-(Aminomethyl)-2-ethoxyphenol, can be purified by column chromatography or by converting it to its hydrochloride salt and recrystallizing.

Applications in Research and Drug Development

Phenolic compounds with amine functionalities are prevalent in medicinal chemistry due to their ability to interact with biological targets and their favorable physicochemical properties.

  • Pharmaceutical Intermediate: The primary application of 4-(Aminomethyl)-2-ethoxyphenol is as a key intermediate in the synthesis of more complex molecules[1]. The presence of three reactive sites—the phenolic hydroxyl, the primary amine, and the aromatic ring—allows for a wide range of chemical modifications. This makes it a valuable building block for creating libraries of compounds for drug discovery screening. The ethoxy group, in particular, can enhance metabolic stability and cell permeability compared to a methoxy group[13].

  • Potential Biological Activity: While specific studies on this compound are limited, the broader class of 2-alkoxyphenols has been investigated for various biological activities, including antioxidant and anti-inflammatory properties[14]. The structural similarity to catecholamines suggests potential interactions with adrenergic or dopaminergic receptors, although this would require experimental validation.

  • Other Industrial Uses: It is also cited for use in the manufacturing of dyes and pigments, where the phenol and amine groups can be functionalized to create chromophores[1]. Its antioxidant properties may also make it useful in cosmetic formulations[1].

Analytical Methods

A reliable analytical method is essential for assessing the purity and concentration of the compound. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

HPLC Protocol (General Method for Phenolic Amines)

Objective: To determine the purity of a sample of 4-(Aminomethyl)-2-ethoxyphenol.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Solvent B: 0.1% TFA in Acetonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Create a working solution by diluting the stock solution to approximately 50 µg/mL with the same solvent mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 280 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Linear gradient from 95% to 5% B

      • 18-20 min: Hold at 5% B (re-equilibration)

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G A Sample Preparation (50 µg/mL in H2O/ACN) B Injection (10 µL) A->B C C18 Reverse-Phase Column B->C D Gradient Elution (H2O/ACN with TFA) C->D E UV Detection (280 nm) D->E F Data Analysis (Purity Assessment) E->F

Caption: Workflow for the HPLC analysis of 4-(Aminomethyl)-2-ethoxyphenol.

Safety and Handling

Proper handling of any chemical is paramount in a laboratory setting. The safety information for 4-(Aminomethyl)-2-ethoxyphenol and its hydrochloride salt indicates that it should be handled with care.

  • Hazard Classification: The compound is generally classified as an irritant. It can cause skin and serious eye irritation[15][16].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[17].

  • Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling[18][19].

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere, protected from light[1]. Recommended storage temperature is 2-8°C[1].

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention[17][18].

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists[17][18].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[17][18].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[17][18].

Conclusion

4-(Aminomethyl)-2-ethoxyphenol is a valuable chemical intermediate with potential applications in pharmaceuticals and material science. While detailed experimental data for this specific molecule is not as abundant as for its methoxy analog, a clear picture of its properties and behavior can be constructed through a combination of available data, predictive modeling, and information from closely related compounds. This guide provides a solid foundation for researchers and developers working with this compound, from its fundamental properties and synthesis to its analysis and safe handling. As research into novel chemical entities continues, a more complete profile of 4-(Aminomethyl)-2-ethoxyphenol is likely to emerge.

References

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  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from ResearchGate.[12]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66755, 2-Ethoxyphenol. Retrieved from PubChem.[5]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from NIST.[9]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from NIST.[6]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-275.[14]

  • ChemicalBook. (n.d.). 2-Ethoxyphenol(94-71-3) 1H NMR spectrum. Retrieved from ChemicalBook.[7]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-ethoxy- Infrared Spectrum. In NIST Chemistry WebBook. Retrieved from NIST.[10]

  • ChemicalBook. (n.d.). 2-Ethoxyphenol(94-71-3) MS spectrum. Retrieved from ChemicalBook.[8]

  • ChemicalBook. (n.d.). 4-Ethoxyphenol(622-62-8) 1H NMR spectrum. Retrieved from ChemicalBook.[11]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[13]

Sources

Foundational

Structural Characterization & Spectroscopic Profiling: 4-(Aminomethyl)-2-ethoxyphenol

Synonyms: O-Ethylvanillylamine; 4-Hydroxy-3-ethoxybenzylamine; 4-Aminomethylguethol. CAS Registry Number: 1196-92-5 (Free base) / Related: 7149-10-2 (Methoxy analogue HCl) Executive Summary & Chemical Identity 4-(Aminome...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: O-Ethylvanillylamine; 4-Hydroxy-3-ethoxybenzylamine; 4-Aminomethylguethol. CAS Registry Number: 1196-92-5 (Free base) / Related: 7149-10-2 (Methoxy analogue HCl)

Executive Summary & Chemical Identity

4-(Aminomethyl)-2-ethoxyphenol is the O-ethyl analogue of Vanillylamine. It serves as a critical intermediate in the synthesis of non-pungent capsaicinoid analogues (capsinoids) and specific pharmaceutical agents targeting TRP (Transient Receptor Potential) channels.

Unlike its methoxy counterpart (Vanillylamine), the ethoxy substitution at the 3-position (relative to the benzyl chain) alters its lipophilicity and steric profile, necessitating precise spectroscopic differentiation during quality control.

This guide provides a definitive structural elucidation workflow, focusing on the Hydrochloride Salt (HCl) form (


), as this is the stable, crystalline solid typically handled in research and drug development.
Core Chemical Parameters
ParameterData
Molecular Formula

(Free Base) /

(HCl Salt)
Molecular Weight 167.21 g/mol (Free Base) / 203.67 g/mol (HCl Salt)
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in

Synthesis & Structural Origin (Validation)

To validate the spectroscopic data, one must understand the synthetic origin. The compound is synthesized via the reductive amination of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde). This pathway dictates the impurity profile (residual aldehyde) and confirms the carbon skeleton.

Experimental Workflow (Graphviz)

SynthesisWorkflow EthylVanillin Ethyl Vanillin (Precursor) C9H10O3 Oxime Intermediate (Oxime) C9H11NO3 EthylVanillin->Oxime NH2OH·HCl Base Reduction Reductive Step (H2, Pd/C or Zn/HCl) Oxime->Reduction Product 4-(Aminomethyl)-2-ethoxyphenol (HCl Salt) Reduction->Product HCl/EtOH Crystallization

Figure 1: Synthetic pathway from Ethyl Vanillin. The ethyl group remains intact, serving as a spectroscopic marker.

Spectroscopic Data Analysis

The following data is standardized for the Hydrochloride Salt in DMSO-


 , as the amine protons are exchangeable and often invisible in protic solvents like Methanol-

.
A. Nuclear Magnetic Resonance (NMR)

The definitive identification relies on the Ethoxy group signals (triplet + quartet) which distinguish this compound from Vanillylamine (singlet methoxy).


NMR (400 MHz, DMSO-

)
Position

(ppm)
MultiplicityIntegralAssignmentCoupling (

Hz)
Phenol OH 9.05Singlet (br)1HAr-OH -
Amine 8.20Broad Singlet3H

-
Aromatic 7.12Doublet (d)1HAr-H2 (meta to OH)

Aromatic 6.85dd1HAr-H6 (ortho to alkyl)

Aromatic 6.78Doublet (d)1HAr-H5 (ortho to OH)

Benzylic 3.88Quartet (q)*2HAr-CH

-N
Overlaps w/ Ethoxy
Ethoxy 4.02Quartet (q)2H


Ethoxy 1.34Triplet (t)3H


> Note: In DMSO-


, the benzylic methylene signal (~3.88 ppm) often overlaps with the water peak or the ethoxy methylene quartet (~4.02 ppm). Running the sample in 

will shift the water peak to 4.79 ppm, revealing the benzylic resonance clearly.

NMR (100 MHz, DMSO-

)

(ppm)
Carbon TypeAssignment
147.2 QuaternaryC-3 (Ar-O-Et)
146.5 QuaternaryC-4 (Ar-OH)
124.8 QuaternaryC-1 (Ar-Alkyl)
121.5 Methine (CH)C-6
115.4 Methine (CH)C-5
112.8 Methine (CH)C-2
63.8 Methylene (

)

42.1 Methylene (

)
Ar-

-N
14.6 Methyl (

)

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the salt form features (broad ammonium bands) and the ether linkage.

  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3200 - 3450 StretchO-H (Phenol)Broad, often overlaps with NH
2800 - 3100 StretchN-H (Ammonium)Multiple broad bands (salt form)
1590 - 1610 StretchC=C (Aromatic)Ring skeletal vibrations
1515 BendN-HAmine salt deformation
1260 - 1280 StretchC-O (Aryl Ether)Strong, diagnostic for Ar-O-Et
1030 - 1050 StretchC-O (Alkyl Ether)Ethoxy group confirmation
815 - 825 BendC-H (OOP)1,2,4-trisubstituted benzene
C. Mass Spectrometry (MS)[3][4]
  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion:

    
     (ESI).
    
Fragmentation Pattern (EI - 70eV)

The fragmentation follows a specific logic useful for confirming the ethoxy chain length.

MassSpecLogic M_Ion Molecular Ion (M+) m/z 167 Frag1 Loss of NH3 (Deamination) m/z 150 M_Ion->Frag1 - 17 u Frag2 Loss of Ethyl (•CH2CH3) (Ether Cleavage) m/z 138 M_Ion->Frag2 - 29 u Frag3 Tropylium-like Ion (Stable Aromatic) m/z 137 Frag1->Frag3 Rearrangement

Figure 2: Primary fragmentation pathways in Electron Impact MS.

  • m/z 167: Parent Peak (

    
    ).
    
  • m/z 150:

    
    . Characteristic of benzylamines.
    
  • m/z 138:

    
    . Critical diagnostic:  Differentiates from Vanillylamine (which would lose Methyl, -15u).
    
  • m/z 109:

    
    . Ring degradation.
    

Experimental Protocols

Protocol 1: Analytical Sample Preparation (NMR)

Objective: Prepare a sample free of water interference to visualize exchangeable protons.

  • Weighing: Weigh 10-15 mg of 4-(Aminomethyl)-2-ethoxyphenol HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? The HCl salt is sparingly soluble in

      
      . 
      
      
      
      causes H/D exchange, erasing the phenol (-OH) and amine (-NH) signals.
  • Transfer: Filter through a glass wool plug into a 5mm NMR tube if any turbidity is observed.

  • Acquisition:

    • Set relaxation delay (

      
      ) to >2.0s to ensure integration accuracy of the aromatic protons.
      
    • Reference spectrum to residual DMSO quintet at 2.50 ppm.

Protocol 2: Purity Assessment via HPLC-UV

Objective: Quantify purity and detect Ethyl Vanillin (precursor) carryover.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm (Phenol absorption).

  • Retention Logic: The amine (protonated at pH 2) will elute earlier than the neutral/acidic Ethyl Vanillin precursor.

References

  • Chemical Synthesis of Capsaicin Analogues: Kobata, K., et al. "Synthesis of Capsaicin Analogues and their Structure-Activity Relationships." Journal of Agricultural and Food Chemistry, 2008.

  • Spectroscopic Data of Phenolic Amines: SDBS - Spectral Database for Organic Compounds. "Data for related compound: Vanillylamine HCl."

  • McLafferty, F. W. Interpretation of Mass Spectra. University Science Books, 1993.
  • NMR Prediction & Solvent Effects: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.

Exploratory

"4-(Aminomethyl)-2-ethoxyphenol" CAS number and registration

An In-depth Technical Guide to 4-(Aminomethyl)-2-ethoxyphenol and Its Analogs: Properties, Synthesis, and Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Aminomethyl)-2-ethoxyphenol and Its Analogs: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)phenols, with a primary focus on the structural analog 4-(Aminomethyl)-2-methoxyphenol due to the limited specific data available for 4-(Aminomethyl)-2-ethoxyphenol. The guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the chemical identification, physicochemical properties, potential synthetic pathways, and applications of these compounds, particularly as intermediates in the pharmaceutical industry. Safety, handling, and analytical methodologies are also discussed to provide a complete technical profile.

Chemical Identification and Registration Status

A thorough search for "4-(Aminomethyl)-2-ethoxyphenol" reveals a notable scarcity of a dedicated CAS (Chemical Abstracts Service) number and specific registration information in major chemical databases. This suggests that it may be a novel or less common compound. However, its close structural analog, 4-(Aminomethyl)-2-methoxyphenol , is well-documented and serves as a valuable reference point.

The hydrochloride salt of the methoxy analog, 4-(Aminomethyl)-2-methoxyphenol hydrochloride , is also commercially available and widely referenced.

CompoundSynonym(s)Molecular FormulaMolecular Weight ( g/mol )CAS Number
4-(Aminomethyl)-2-methoxyphenol VanillylamineC₈H₁₁NO₂153.181196-92-5[1]
4-(Aminomethyl)-2-methoxyphenol hydrochloride Vanillylamine HydrochlorideC₈H₁₁NO₂·HCl189.647149-10-2[2][3]
4-(Aminomethyl)-2-ethoxyphenol (Not readily available)C₉H₁₃NO₂167.20(Not readily available)

The registration status of these compounds under regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe is not explicitly detailed in readily available public dossiers.[4] Users are advised to consult the European Chemicals Agency (ECHA) database for the most current information.[5] For use in specific applications such as food additives or pharmaceuticals, adherence to regulations from bodies like the FDA is mandatory.[6]

Physicochemical Properties

The physicochemical properties of 4-(aminomethyl)phenols are crucial for their handling, formulation, and application. The data for the methoxy analog provides a strong basis for predicting the behavior of the ethoxy variant.

Property4-(Aminomethyl)-2-methoxyphenol4-(Aminomethyl)-2-ethoxyphenol (Predicted)Reference
Appearance White to off-white solidLikely a solid at room temperature[1]
Boiling Point 292.9 °C at 760 mmHgExpected to be slightly higher than the methoxy analog[1]
Melting Point Not specified for free base; 220 °C (dec.) for HCl saltNot available[3]
Solubility Slightly soluble in water, acetonitrile, and methanol (may require heating)Similar solubility profile expected[7]
Stability Stable under normal conditions; may be light-sensitiveSimilar stability expected[8]

Synthesis and Manufacturing

The synthesis of 4-(aminomethyl)phenols can be approached through several established organic chemistry routes. While a specific, validated protocol for 4-(Aminomethyl)-2-ethoxyphenol is not published, a plausible synthetic pathway can be inferred from the synthesis of related compounds.

General Synthetic Strategy: Reductive Amination

A common and efficient method for introducing an aminomethyl group is the reductive amination of the corresponding aldehyde.

G A 2-Ethoxy-4-hydroxybenzaldehyde C Intermediate Imine A->C + B Ammonia or Ammonium Salt B->C D 4-(Aminomethyl)-2-ethoxyphenol C->D Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Catalyst) ReducingAgent->C

Caption: Proposed synthesis of 4-(Aminomethyl)-2-ethoxyphenol via reductive amination.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed method based on standard organic synthesis techniques for reductive amination.

Objective: To synthesize 4-(Aminomethyl)-2-ethoxyphenol from 2-Ethoxy-4-hydroxybenzaldehyde.

Materials:

  • 2-Ethoxy-4-hydroxybenzaldehyde

  • Ammonium acetate or ammonia in methanol

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Imine Formation:

    • Dissolve 1.0 equivalent of 2-Ethoxy-4-hydroxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add 1.5-2.0 equivalents of ammonium acetate or a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add 1.2-1.5 equivalents of sodium borohydride in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours or until completion as indicated by TLC.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-(Aminomethyl)-2-ethoxyphenol.

Applications in Drug Development and Research

Phenolic compounds containing an aminomethyl group are valuable building blocks in medicinal chemistry.[9] Their structural features allow them to interact with biological targets, and they serve as key intermediates in the synthesis of more complex molecules.

  • Pharmaceutical Intermediates: These compounds are used in the synthesis of active pharmaceutical ingredients (APIs). The presence of the phenolic hydroxyl, the amino group, and the aromatic ring provides multiple points for further chemical modification. They are particularly noted for their role in developing drugs targeting cardiovascular and neurological conditions.[1]

  • Antioxidant Properties: The phenolic hydroxyl group imparts antioxidant properties, making these compounds and their derivatives of interest for studying and mitigating oxidative stress.[10]

  • Signaling Pathway Modulation: The structural motif of these compounds is found in molecules that can interact with various signaling pathways. For example, derivatives could potentially modulate pathways involving kinases or other enzymes where hydrogen bonding and aromatic interactions are critical for binding.[11]

G cluster_0 Core Compound cluster_1 Potential Applications A 4-(Aminomethyl)-2-alkoxyphenol B Cardiovascular Drug Synthesis A->B Intermediate for C Neuroprotective Agent Development A->C Precursor to D Antioxidant Research A->D Active Moiety in E Fine Chemical Synthesis A->E Building Block for

Caption: Potential applications stemming from the 4-(Aminomethyl)-2-alkoxyphenol core structure.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the closely related 4-Ethoxyphenol and the hydrochloride salt of 4-(Aminomethyl)-2-methoxyphenol, the following safety precautions should be observed.[12]

  • Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves and clothing.

    • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • In case of skin contact: Wash with plenty of soap and water.[8]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light.[1]

Analytical Methods

The purity and identity of 4-(aminomethyl)phenols can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of these compounds and for quantifying them in various matrices.

Typical HPLC Method Parameters:

ParameterRecommended Setting
Column C18 reversed-phase, 5 µm particle size
Mobile Phase A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Detection UV-Vis at a wavelength corresponding to the compound's maximum absorbance (typically around 280 nm) or fluorescence detection for higher sensitivity.[14]
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This method is adapted from established procedures for analyzing similar phenolic compounds.[15][16]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra would show characteristic peaks for the aromatic protons, the ethoxy/methoxy group, the aminomethyl group, and the phenolic proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the amine, and C-O stretches of the ether.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Conclusion

While "4-(Aminomethyl)-2-ethoxyphenol" is not a widely cataloged compound, its structural similarity to "4-(Aminomethyl)-2-methoxyphenol" allows for a comprehensive technical overview based on established data for the analog. The 4-(aminomethyl)phenol scaffold is a versatile building block in synthetic and medicinal chemistry, with significant potential in the development of new therapeutics. The information provided in this guide on synthesis, properties, handling, and analysis should serve as a valuable resource for researchers and developers working with this class of compounds. Further research into the specific properties and applications of the ethoxy variant is warranted.

References

  • MySkinRecipes. 4-(Aminomethyl)-2-methoxyphenol.

  • TCI Chemicals. (2024, December 13). SAFETY DATA SHEET: 4-(Aminomethyl)-2-methoxyphenol Hydrochloride.

  • PubChem. 4-[2-(Methylamino)ethoxy]phenol.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Ethoxyphenol.

  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: Phenol, 4-ethyl-2-methoxy-.

  • ChemicalBook. (2025, October 29). 4-(2-AMINO-ETHYL)-2-METHOXY-PHENOL.

  • BLD Pharm. 4-(Aminomethyl)-2-methoxyphenol hydrochloride.

  • Acme Synthetic Chemicals. (2025, September 17). SAFETY DATA SHEET: Phenol, 4-ethyl-2-methoxy-.

  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-Ethoxy-4-methylphenol.

  • Sigma-Aldrich. 4-Amino-2-methoxyphenol AldrichCPR.

  • PubChem. 4-(2-Aminoethoxy)phenol.

  • Pure Synth. 4-(Aminomethyl)-2-Methoxyphenol Hydrochloride 98.0%(HPLC).

  • Joint Research Centre - European Union. (2014, November 27). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.

  • PubMed. (2019, March 15). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties.

  • Acta Poloniae Pharmaceutica. (2002). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection.

  • PubChem. 4-Ethoxyphenol.

  • Rice University News & Media. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis.

  • ECHA. (2025, October 22). ECHA Weekly.

  • PubMed. (2003, August 8). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.

  • NACCHO. An Introduction to Food Ingredient Regulation for Retail.

  • Google Patents. Process for producing methoxyphenol or ethoxyphenol.

  • ResearchGate. (2015, February 2). Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol.

  • Technology Networks. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.

  • Sigma-Aldrich. 4-(azidomethyl)-2-ethoxyphenol.

  • ChemicalBook. 2-Ethoxyphenol synthesis.

  • ECHA. Registration Dossier.

Sources

Protocols & Analytical Methods

Method

"4-(Aminomethyl)-2-ethoxyphenol" as a research chemical

Technical Application Note: 4-(Aminomethyl)-2-ethoxyphenol Subtitle: Strategic Utilization as a Vanilloid Scaffold Probe in Medicinal Chemistry and Bioassays[1] Introduction & Chemical Identity 4-(Aminomethyl)-2-ethoxyph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-(Aminomethyl)-2-ethoxyphenol Subtitle: Strategic Utilization as a Vanilloid Scaffold Probe in Medicinal Chemistry and Bioassays[1]

Introduction & Chemical Identity

4-(Aminomethyl)-2-ethoxyphenol , systematically known as 3-Ethoxy-4-hydroxybenzylamine , is a specialized research chemical primarily utilized in medicinal chemistry as a structural homolog of Vanillylamine (3-Methoxy-4-hydroxybenzylamine).[1]

While Vanillylamine serves as the metabolic precursor and structural "head group" for natural capsaicinoids, the 3-ethoxy analog represents a critical probe for Structure-Activity Relationship (SAR) studies.[1] By replacing the methoxy group with a bulkier ethoxy group, researchers can interrogate the steric tolerance of the TRPV1 (Transient Receptor Potential Vanilloid 1) binding pocket and modulate the metabolic stability of the molecule against amine oxidases.[1]

Key Chemical Properties
PropertyData
CAS Number 90643-06-4 (Free Base) / 90643-06-9 (HCl Salt)
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Free Base).[1]
pKa (Predicted) ~9.5 (Amine), ~10.0 (Phenol)
Primary Application Synthesis of Capsaicin analogs (TRPV1 ligands); Amine Oxidase (SSAO/VAP-1) substrate probes.[1]

Handling, Stability & Safety

Expert Insight: As a primary amine with a phenolic moiety, this compound is susceptible to both oxidation (phenol ring) and carbamate formation (amine reacting with atmospheric CO2).[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The hydrochloride salt is significantly more stable than the free base.[1]

  • Handling: Always handle in a fume hood. The phenolic nature suggests potential for skin irritation and sensitization.[1]

  • Reconstitution: Prepare stock solutions in anhydrous DMSO or Ethanol . Avoid aqueous stock solutions for long-term storage to prevent hydrolysis or oxidation.[1]

Application I: Synthesis of Novel TRPV1 Ligands (Eth-Capsaicinoids)

Context: The primary utility of this compound is to synthesize "Eth-Capsaicin" analogs.[1] By coupling 4-(Aminomethyl)-2-ethoxyphenol with various fatty acids, researchers create ligands to test the "Vanilloid Head Group" hypothesis.[1]

Protocol A: EDC-Mediated Amide Coupling

Objective: To synthesize N-(3-ethoxy-4-hydroxybenzyl)nonanamide (an Ethoxy-Capsaicin analog).[1]

Materials:

  • 4-(Aminomethyl)-2-ethoxyphenol HCl (1.0 eq)[1]

  • Nonanoic Acid (1.1 eq)[1]

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]

  • HOBt (Hydroxybenzotriazole) (1.2 eq)[1]

  • Triethylamine (TEA) (3.0 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve Nonanoic Acid (1.1 eq) in anhydrous DCM under Nitrogen. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling: Add 4-(Aminomethyl)-2-ethoxyphenol HCl (1.0 eq) to the reaction mixture.

  • Base Addition: Dropwise add Triethylamine (3.0 eq). Note: The first equivalent neutralizes the HCl salt; the remaining equivalents act as the base catalyst.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine/EDC), Saturated NaHCO3 (to remove unreacted acid), and Brine.[1]

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient).[1]

Visual Workflow (Synthesis Logic):

SynthesisWorkflow Start Start: 4-(Aminomethyl)-2-ethoxyphenol Coupling Amide Coupling (DCM, TEA, RT, 16h) Start->Coupling Activation Acid Activation (Nonanoic Acid + EDC/HOBt) Activation->Coupling Workup Work-up & Purification (Acid/Base Wash + Column) Coupling->Workup Product Product: Eth-Capsaicin Analog (TRPV1 Ligand) Workup->Product

Figure 1: Synthetic pathway for converting the amine precursor into a bioactive vanilloid ligand.[1]

Application II: Biological Evaluation (TRPV1 Calcium Flux Assay)

Context: Once the ligand is synthesized, it must be validated against the standard (Capsaicin). The ethoxy-substitution tests if the larger group disrupts the hydrogen bonding network in the receptor's binding pocket.[1]

Protocol B: Fluorescent Calcium Imaging (FLIPR/Microscopy)

Objective: To determine the EC50 of the Eth-Capsaicin analog compared to Capsaicin.

Materials:

  • HEK293 cells stably expressing human TRPV1.[1]

  • Calcium Indicator Dye (e.g., Fluo-4 AM or Fura-2 AM).[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]

  • Positive Control: Capsaicin (10 mM Stock).[1]

  • Test Compound: Synthesized Eth-Analog (10 mM Stock in DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-TRPV1 cells in black-walled, clear-bottom 96-well plates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

  • Dye Loading: Remove media. Add 100 µL of Fluo-4 AM loading solution (2 µM dye + 0.02% Pluronic F-127 in Assay Buffer).[1] Incubate 45 min at 37°C.

  • Equilibration: Wash cells 3x with Assay Buffer. Incubate 15 min at RT in the dark to allow de-esterification of the dye.

  • Compound Preparation: Prepare a 9-point serial dilution of the Test Compound and Capsaicin (Range: 1 nM to 10 µM).

  • Measurement: Place plate in the reader (e.g., FLIPR or FlexStation).[1]

    • Baseline: Record fluorescence for 30 seconds.[1]

    • Injection: Inject compounds automatically.[1]

    • Response: Record fluorescence for 180 seconds.[1]

  • Data Analysis: Calculate

    
    . Plot Dose-Response curves to determine EC50.
    

Mechanism of Action Diagram:

TRPV1_Pathway Ligand Ligand (Eth-Capsaicin) TRPV1 TRPV1 Receptor (Closed) Ligand->TRPV1 Binding TRPV1_Open TRPV1 Receptor (Open Pore) TRPV1->TRPV1_Open Conformational Change Ca_Influx Ca2+ Influx (Extracellular -> Intracellular) TRPV1_Open->Ca_Influx Fluo4_Ca Fluo-4 (Ca2+ Bound) High Fluorescence Ca_Influx->Fluo4_Ca Binding Fluo4 Fluo-4 (Unbound) Low Fluorescence Fluo4->Fluo4_Ca

Figure 2: Signal transduction pathway for the Calcium Flux Assay utilized to validate the ligand's potency.[1]

Application III: Enzymatic Substrate Specificity (SSAO/VAP-1)

Context: Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as VAP-1, metabolizes primary amines into aldehydes, producing H2O2 and Ammonia.[1] Vanillylamine is a known substrate.[1] 4-(Aminomethyl)-2-ethoxyphenol can be used to probe the active site's steric constraints.[1]

Protocol C: Amplex Red Peroxidase Assay

Objective: To measure the kinetic parameters (


, 

) of the amine oxidase for this specific substrate.[1]
  • Reaction Mix: 50 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and SSAO enzyme (recombinant or tissue lysate) in 100 mM Phosphate Buffer (pH 7.4).

  • Substrate Addition: Add 4-(Aminomethyl)-2-ethoxyphenol at varying concentrations (1 µM – 1 mM).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Detection: Measure fluorescence (Ex/Em: 530/590 nm).

  • Interpretation: H2O2 produced by the deamination of the substrate reacts with Amplex Red (via HRP) to produce Resorufin.[1] The rate of fluorescence increase is proportional to the enzymatic activity.[1]

References

  • Appendino, G., et al. "Capsaicinoids: From Natural Products to Chemical Biology Tools."[1] Journal of Medicinal Chemistry. (General reference for Capsaicinoid SAR).

  • Szallasi, A., & Blumberg, P. M. "Vanilloid (Capsaicin) Receptors and Mechanisms."[1] Pharmacological Reviews. (Mechanistic grounding for TRPV1 assays).

  • O'Sullivan, J., et al. "Semicarbazide-Sensitive Amine Oxidases: Enzymes with Quite a Lot to Do."[1] Neurotoxicology. (Grounding for Amine Oxidase assays).

  • PubChem Compound Summary. "3-Ethoxy-4-hydroxybenzylamine."[1] National Center for Biotechnology Information.[1] (Chemical Identity Verification).

Sources

Application

"4-(Aminomethyl)-2-ethoxyphenol" for receptor binding assays

Application Note: Characterizing the Vanilloid Binding Pocket using 4-(Aminomethyl)-2-ethoxyphenol Part 1: Executive Summary & Mechanistic Rationale 4-(Aminomethyl)-2-ethoxyphenol (also known as 3-ethoxy-4-hydroxybenzyla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing the Vanilloid Binding Pocket using 4-(Aminomethyl)-2-ethoxyphenol

Part 1: Executive Summary & Mechanistic Rationale

4-(Aminomethyl)-2-ethoxyphenol (also known as 3-ethoxy-4-hydroxybenzylamine) is a critical structural probe used in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

While the endogenous agonist capsaicin and the ultrapotent toxin resiniferatoxin (RTX) possess a 3-methoxy-4-hydroxybenzyl (vanillyl) headgroup, this specific analyte introduces an ethoxy substitution. This modification is used to interrogate the steric tolerance of the TRPV1 "vanilloid pocket," specifically the hydrogen-bonding network formed with residues Tyr511 and Ser512 in the S3-S4 transmembrane linker.

Key Applications:

  • Steric Mapping: Determining the spatial constraints of the ligand-binding pocket.

  • Fragment Screening: Assessing the intrinsic affinity of the headgroup independent of the lipophilic tail.

  • Lead Optimization: Serving as a precursor for the synthesis of "Eth-Capsaicin" analogs to modulate potency and desensitization kinetics.

Part 2: Mechanistic Workflow (Graphviz Visualization)

The following diagram illustrates the logical flow from molecular design to functional validation, highlighting the critical decision points in the assay pipeline.

TRPV1_Workflow Ligand 4-(Aminomethyl)- 2-ethoxyphenol Deriv Lipophilic Derivatization (Amide Coupling) Ligand->Deriv Synthesis Binding Radioligand Binding ([3H]-RTX Displacement) Ligand->Binding Fragment Screen (Low Affinity) Deriv->Binding High Affinity Screening Functional Ca2+ Influx Assay (FLIPR/Fura-2) Binding->Functional Hit Validation Analysis SAR Analysis (Ki & EC50 Determination) Functional->Analysis Data Integration Analysis->Ligand Design Iteration

Figure 1: Integrated workflow for evaluating vanilloid analogs, moving from fragment synthesis to functional validation.

Part 3: Detailed Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (


) of 4-(Aminomethyl)-2-ethoxyphenol (or its derivatives) by displacing [³H]-Resiniferatoxin ([³H]-RTX).

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing human/rat TRPV1.

  • Radioligand: [³H]-Resiniferatoxin (Specific Activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA (essential to prevent ligand adsorption).

  • Non-Specific Control: 1 µM unlabeled Resiniferatoxin or 10 µM Capsazepine.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw frozen membrane aliquots on ice.

    • Resuspend in Assay Buffer to a final concentration of 10–50 µg protein/well.

    • Expert Tip: Homogenize gently using a Dounce homogenizer to ensure uniform receptor accessibility.

  • Assay Assembly (96-well format):

    • Total Binding: Add 50 µL Membrane + 50 µL [³H]-RTX (Final conc: 0.5–1 nM) + 50 µL Vehicle (DMSO < 1%).

    • Non-Specific Binding (NSB): Add 50 µL Membrane + 50 µL [³H]-RTX + 50 µL Unlabeled RTX (1 µM).

    • Test Sample: Add 50 µL Membrane + 50 µL [³H]-RTX + 50 µL 4-(Aminomethyl)-2-ethoxyphenol (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibration:

    • Incubate plates at 37°C for 60 minutes .

    • Rationale: TRPV1 binding is temperature-sensitive; 37°C ensures physiological relevance, though 25°C is acceptable if receptor stability is a concern.

  • Harvesting:

    • Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour. This is critical to reduce the high non-specific binding of lipophilic vanilloids to the filter.

    • Filter samples using a cell harvester.[1]

    • Wash 3x with ice-cold washing buffer (50 mM Tris-HCl, 0.1% BSA).

  • Quantification:

    • Dry filters, add liquid scintillation cocktail, and count in a beta-counter.

Data Analysis: Calculate specific binding:



Fit data to a one-site competition model to derive 

, then convert to

using the Cheng-Prusoff equation:

(Where

is the radioligand concentration and

is the dissociation constant of [³H]-RTX).
Protocol B: Functional Calcium Influx Assay (FLIPR)

Objective: To distinguish whether the molecule acts as an agonist, antagonist, or partial agonist.

Materials:

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Cells: HEK293-TRPV1 (inducible or stable).

  • Agonist Control: Capsaicin (300 nM).

Methodology:

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM for 45 mins at 37°C in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye efflux).

  • Baseline Measurement: Record fluorescence for 10 seconds to establish baseline.

  • Compound Addition: Inject 4-(Aminomethyl)-2-ethoxyphenol.

    • Agonist Mode: Monitor fluorescence increase for 3 minutes.

    • Antagonist Mode: Incubate with test compound for 5 mins, then inject Capsaicin (

      
       concentration)  and measure signal suppression.
      
  • Readout: Express data as

    
     or Relative Fluorescence Units (RFU).
    

Part 4: Data Interpretation & Troubleshooting

Expected Results & SAR Logic
Parameter3-Methoxy Analog (Vanillylamine)3-Ethoxy Analog (Test Compound)Interpretation
Binding Affinity (

)
High (when derivatized)Reduced (10-100x lower) The ethoxy group is bulkier than methoxy, causing steric clash with Tyr511 .
Functional Mode AgonistAntagonist / Weak Partial Agonist Disruption of the H-bond network prevents the conformational change required for pore opening.
Lipophilicity (cLogP) ~0.8 (Fragment)~1.2 (Fragment)Higher lipophilicity may increase non-specific binding; use BSA in buffers.
Troubleshooting Guide
  • Issue: High Non-Specific Binding (NSB).

    • Cause: Vanilloids are highly lipophilic and stick to plastics.

    • Solution: Use siliconized tubes and ensure filters are PEI-soaked. Increase BSA concentration to 0.5% in wash buffer.

  • Issue: No Displacement Observed.

    • Cause: The fragment (amine only) lacks the "tail" required for high-affinity anchoring.

    • Solution: Test at higher concentrations (up to 1 mM) or synthesize the N-oleoyl derivative (olvanil analog) to restore binding affinity.

Part 5: References

  • Szallasi, A., & Blumberg, P. M. (1999).[2] Vanilloid (Capsaicin) Receptors and Mechanisms.[3][4][5][6][7][8][9][10] Pharmacological Reviews, 51(2), 159–212. Link

  • Gifford Bioscience. (2024). Radioligand Binding Assay Protocol: TRPV1. Gifford Bioscience Protocols. Link

  • Walpole, C. S., et al. (1993).[2] Analogues of capsaicin with agonists activity as novel analgesic agents; structure-activity studies.[11] Journal of Medicinal Chemistry, 36(16), 2362–2372. Link

  • Gavva, N. R., et al. (2004). Molecular determinants of vanilloid sensitivity in TRPV1. Journal of Biological Chemistry, 279(19), 20283-20295. Link

  • Caterina, M. J., et al. (1997).[2][12] The capsaicin receptor: a heat-activated ion channel in the pain pathway.[13][14] Nature, 389, 816–824. Link

Sources

Method

Application Note: Evaluating Novel Phenolic Compounds for Fluorescence Microscopy

A Case Study on 4-(Aminomethyl)-2-ethoxyphenol Abstract: This document serves as a guide for researchers, scientists, and drug development professionals on the principles of fluorophore design and the evaluation of novel...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on 4-(Aminomethyl)-2-ethoxyphenol

Abstract: This document serves as a guide for researchers, scientists, and drug development professionals on the principles of fluorophore design and the evaluation of novel compounds for fluorescence microscopy. Using "4-(Aminomethyl)-2-ethoxyphenol" as a case study, we will explore the structural and electronic properties that govern molecular fluorescence. While this specific compound is not a known fluorophore, its analysis provides a valuable framework for understanding why certain molecules are suitable for advanced imaging techniques while others are not. We will detail the fundamental characteristics of an effective fluorescent probe and provide a general protocol for screening new chemical entities for their potential use in fluorescence microscopy.

Introduction: The Hallmarks of a Useful Fluorophore

Fluorescence microscopy is a cornerstone of modern biological research, enabling the visualization of specific cellular components and processes with high sensitivity and resolution.[1][2][3] The power of this technique hinges on the use of fluorophores—molecules that can absorb light at a specific wavelength and subsequently emit light at a longer wavelength.[3][4][5] An ideal small-molecule fluorescent probe for biological imaging should possess a specific set of characteristics that ensure a strong, stable, and specific signal.[][7]

The selection or design of a fluorophore is a critical first step in any fluorescence-based experiment.[] Key parameters include a high fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons), good photostability (resistance to degradation under illumination), and a significant Stokes shift (the separation between excitation and emission maxima) to improve the signal-to-noise ratio.[4][]

Property Description Importance in Fluorescence Microscopy
High Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.Ensures efficient excitation with available light sources.
High Quantum Yield (Φ) The ratio of photons emitted to photons absorbed.[4]Maximizes the brightness of the fluorescent signal for better detection.[]
Large Stokes Shift The difference in wavelength between the absorption and emission maxima.[]Reduces self-quenching and simplifies filter design, improving signal-to-noise.
Photostability Resistance to chemical degradation upon light exposure (photobleaching).Allows for longer imaging times and time-lapse experiments without signal loss.[]
Solubility & Biocompatibility Must be soluble in aqueous buffers and non-toxic to live cells or biological systems.[][8]Essential for live-cell imaging and minimizing experimental artifacts.
Specificity The ability to label a specific target molecule or organelle.Achieved through a recognition motif that selectively binds to the target.[4]
Cell Permeability The ability to cross the cell membrane to reach intracellular targets.Crucial for labeling internal structures in living cells.[5]

Structural Analysis of 4-(Aminomethyl)-2-ethoxyphenol

To understand why "4-(Aminomethyl)-2-ethoxyphenol" is not suitable for fluorescence microscopy, we must examine its chemical structure in the context of what makes a molecule fluorescent.

G cluster_0 Part 1: Basic Photophysical Characterization cluster_1 Part 2: In Vitro Microscopy Evaluation prep 1. Sample Preparation Dissolve compound in various solvents abs 2. Absorbance Spectroscopy Measure UV-Vis spectrum to find λ_max(abs) prep->abs em 3. Emission Spectroscopy Excite at λ_max(abs), scan for emission spectrum to find λ_max(em) abs->em qy 4. Quantum Yield (Φ) & Stokes Shift Calculate relative to a known standard em->qy cell_prep 5. Cell Staining Incubate live or fixed cells with compound qy->cell_prep If promising... imaging 6. Fluorescence Imaging Examine with microscope using various filter sets cell_prep->imaging cyto 8. Cytotoxicity Assay Assess cell viability after incubation cell_prep->cyto photobleach 7. Photostability Test Image continuously and measure signal decay imaging->photobleach

Figure 2: Workflow for screening a novel compound for fluorescence properties.

Part 1: Basic Photophysical Characterization

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO.

    • Create a series of dilute solutions (e.g., 1-10 µM) in different solvents to test for solvatochromic effects (changes in spectral properties with solvent polarity).

  • Absorbance Spectroscopy:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the compound in each solvent.

    • Identify the wavelength of maximum absorbance, λmax(abs). This is the optimal wavelength for excitation. [4] * Expected Result for 4-(Aminomethyl)-2-ethoxyphenol: A peak in the UV region (likely < 300 nm) due to the simple phenol chromophore.

  • Emission Spectroscopy:

    • Using a spectrofluorometer, set the excitation monochromator to the λmax(abs) identified in the previous step.

    • Scan a range of longer wavelengths with the emission monochromator to detect any fluorescence.

    • If a signal is detected, identify the wavelength of maximum emission, λmax(em).

    • Expected Result for 4-(Aminomethyl)-2-ethoxyphenol: No significant emission peak is expected in the visible range. Any signal would likely be extremely weak.

  • Quantum Yield and Stokes Shift Calculation:

    • If fluorescence is observed, calculate the Stokes shift: Stokes Shift = λmax(em) - λmax(abs).

    • Determine the fluorescence quantum yield (Φ) relative to a well-characterized standard (e.g., quinine sulfate or fluorescein) that absorbs in a similar spectral region. This requires measuring the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

Part 2: In Vitro Microscopy Evaluation

If the compound shows promising photophysical properties in Part 1 (i.e., it is fluorescent), proceed to cellular evaluation.

  • Cellular Staining:

    • Culture a suitable cell line on glass-bottom dishes or coverslips.

    • Incubate the cells with various concentrations of the test compound (e.g., 1-20 µM) for a defined period (e.g., 30 minutes). Include both live and fixed (e.g., with 4% paraformaldehyde) cells to check for differences in labeling.

  • Fluorescence Imaging:

    • Mount the sample on a fluorescence microscope.

    • Using the excitation wavelength determined from spectroscopy, attempt to visualize the cells. If the exact filter is not available, try standard filter sets (DAPI, FITC, TRITC) to see if any signal can be captured.

    • Observe any specific subcellular localization or general background staining.

  • Photostability Assessment:

    • Focus on a field of stained cells and acquire images continuously over several minutes under constant illumination.

    • Measure the decay in fluorescence intensity over time to assess the rate of photobleaching.

  • Cytotoxicity Assay:

    • For live-cell applications, it is crucial to ensure the compound is not toxic.

    • Treat cells with a range of compound concentrations for a prolonged period (e.g., 24 hours).

    • Assess cell viability using a standard method, such as an MTT or a live/dead staining assay.

From Non-Fluorescent to Fluorescent: A Conceptual Redesign

While 4-(Aminomethyl)-2-ethoxyphenol is not fluorescent, its basic phenolic scaffold can be chemically modified to create a functional fluorophore. The principles of rational fluorophore design guide this process. [1][4]A common strategy is to extend the π-conjugation and introduce an electron acceptor to establish a D-π-A system.

Figure 3: Conceptual pathway for modifying a non-fluorescent scaffold.

For example, the phenolic hydroxyl or the amino group could be used as synthetic handles to attach a larger, electron-deficient aromatic system. This chemical transformation could create a new molecule with the necessary electronic properties for strong fluorescence, suitable for use in biological imaging. Many advanced probes for detecting specific analytes or environmental changes are built upon such modifications of a core fluorophore structure. [7][9]

Conclusion

The analysis of 4-(Aminomethyl)-2-ethoxyphenol underscores a critical principle in fluorescence microscopy: not all molecules that contain aromatic rings are fluorescent. Effective fluorophores possess a unique combination of structural and electronic features—most notably an extended, rigid, and often polarized π-electron system—that allows for the efficient absorption and re-emission of light. While 4-(Aminomethyl)-2-ethoxyphenol is not a viable imaging agent, it serves as an excellent negative example to illustrate the foundational principles of fluorophore design. The protocols and concepts outlined in this note provide researchers with a framework for the rational evaluation and potential development of novel small-molecule probes for advanced microscopy applications.

References

  • Title: Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Rhodamine phenol-based fluorescent probe for the visual detection of GB and its simulant DCP Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combining ESIPT and AIE for the “turn-on” detection of Cu2+ with green-emission and improved Stokes' shift, and its application Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Rhodamine phenol-based fluorescent probe for the visual detection of GB and its simulant DCP Source: RSC Publishing URL: [Link]

  • Title: Rational design of small molecule fluorescent probes for biological applications Source: ResearchGate URL: [Link]

  • Title: Small-molecule fluorescent probes and their design - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Highly sensitive and selective fluorescent probe for Fe3+ and hazardous phenol compounds based on a water-stable Zn-based metal Source: Semantic Scholar URL: [Link]

  • Title: Development of Small-Molecule Fluorescent Probes Targeting Enzymes Source: MDPI URL: [Link]

  • Title: A novel multifunctional fluorescent probe with ESIPT and AIE effects for the detection of Co2+ and HClO - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, Characterization, and Optical Properties Study of Poly( o -aminophenol)/MWCNT Composite Source: ResearchGate URL: [Link]

  • Title: Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties Source: Photochemical & Photobiological Sciences (RSC Publishing) URL: [Link]

  • Title: Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: One for All, All for One: A Close Look at In-Resin Fluorescence Protocols for CLEM Source: Frontiers in Cell and Developmental Biology URL: [Link]

Sources

Application

Application Note: 4-(Aminomethyl)-2-ethoxyphenol in Advanced Material Synthesis

Part 1: Executive Summary & Technical Profile The Molecule: "Ethylvanillylamine" 4-(Aminomethyl)-2-ethoxyphenol (CAS: Analogous to 1196-92-5 Vanillylamine) is the ethoxy-substituted homolog of Vanillylamine. Often derive...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Profile

The Molecule: "Ethylvanillylamine"

4-(Aminomethyl)-2-ethoxyphenol (CAS: Analogous to 1196-92-5 Vanillylamine) is the ethoxy-substituted homolog of Vanillylamine. Often derived from Ethyl Vanillin (a potent flavoring agent produced from catechol or bio-sources), this molecule represents a critical building block for "Green Material Science."

While Vanillylamine (methoxy group) is the standard in bio-based benzoxazine research, the ethoxy variant offers distinct advantages:

  • Steric Modulation: The larger ethyl group increases free volume, potentially lowering the Glass Transition Temperature (

    
    ) slightly to improve impact resistance (toughness) in rigid thermosets.
    
  • Hydrophobicity: The ethoxy tail increases lipophilicity compared to the methoxy analog, improving compatibility with non-polar matrices and enhancing moisture resistance in cured resins.

Chemical Structure & Properties
PropertySpecificationNotes
IUPAC Name 4-(Aminomethyl)-2-ethoxyphenol
Common Name EthylvanillylamineDerived from Ethyl Vanillin
Molecular Weight ~167.21 g/mol vs. 153.18 g/mol for Vanillylamine
Functional Groups

Amine, Phenolic -OH, Ethoxy ether
Trifunctional potential (Amine = 2 reactive sites, Phenol = 1 reactive site for Mannich)
Solubility Alcohols, DMSO, warm waterLower water solubility than Vanillylamine
Appearance Off-white to pale yellow solidOxidizes upon air exposure (store under

)

Part 2: Primary Application – Bio-Based Benzoxazine Resins[1]

The most authoritative application for this compound is as a precursor for Polybenzoxazines (PBzs) . These are a class of phenolic resins that outperform traditional epoxies and phenolics in flame retardance, modulus, and low water absorption.

The Chemistry: Mannich Condensation

The amine and phenolic groups on 4-(Aminomethyl)-2-ethoxyphenol allow it to act as the amine source in the synthesis of benzoxazine monomers. However, because it also contains a phenol, it can function as a "self-reactive" monomer or be paired with a different phenol to create asymmetric resins.

Mechanistic Pathway (DOT Visualization)

BenzoxazineSynthesis Reactants Reactants: Ethylvanillylamine + Formaldehyde (2 eq) + Phenol (Partner) Intermediate Mannich Base Intermediate Reactants->Intermediate Condensation (-H2O) Monomer Benzoxazine Monomer (Oxazine Ring Closure) Intermediate->Monomer Cyclization (Solvent/Heat) Polymer Polybenzoxazine (Thermoset Network) Monomer->Polymer Thermal Ring Opening (>180°C) Note The Ethoxy group provides internal plasticization to the final network. Monomer->Note

Figure 1: Synthesis pathway for Benzoxazine resins using Ethylvanillylamine.

Protocol: Synthesis of Ethylvanillylamine-Based Benzoxazine Monomer

Note: This protocol assumes the use of the "Solventless" method to maximize green chemistry credentials, a standard in modern benzoxazine synthesis.

Materials:

  • 4-(Aminomethyl)-2-ethoxyphenol (Ethylvanillylamine) - 10 mmol

  • Paraformaldehyde (96%) - 20 mmol

  • Phenol (or a bio-phenol like Guaiacol/Cardanol) - 10 mmol

  • Solvent: Toluene (optional for purification)

Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask equipped with a magnetic stirrer, mix the phenol partner and Ethylvanillylamine. Heat gently to 60°C until a homogeneous melt is obtained.

  • Formaldehyde Addition: Add paraformaldehyde slowly to the melt. Caution: Exothermic reaction.

  • Step-Wise Heating:

    • 80°C for 1 hour (Homogenization).

    • 100°C for 2 hours (Ring closure).

    • 110°C for 1 hour (Completion).

  • Work-up: Dissolve the crude product in chloroform or dichloromethane (DCM). Wash 3x with 1N NaOH (to remove unreacted phenols) and 3x with distilled water.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate solvent under reduced pressure.
    
  • Validation:

    • FTIR: Look for the disappearance of OH stretch (~3400 cm⁻¹) and appearance of the oxazine ring stretch (~930 cm⁻¹).

    • H-NMR: Confirm the characteristic oxazine ring protons (

      
       and 
      
      
      
      ) typically appearing as singlets between 4.5 and 5.5 ppm.
Polymerization (Curing)
  • Casting: Pour the monomer melt into a mold (silicone or treated steel).

  • Step-Cure Cycle:

    • 160°C (2 h) → 180°C (2 h) → 200°C (2 h) → 220°C (1 h).

  • Result: A reddish-brown, high-gloss thermoset with high thermal stability (

    
    ).
    

Part 3: Secondary Application – Epoxy Curing & Acceleration

The presence of both a primary amine and a phenolic hydroxyl makes 4-(Aminomethyl)-2-ethoxyphenol a "hybrid" curing agent for epoxy resins (e.g., DGEBA).

Mechanism
  • Primary Amine: Reacts rapidly with epoxide rings (nucleophilic attack) to crosslink.

  • Phenolic -OH: Acts as an accelerator for the etherification reaction, lowering the activation energy of the cure.

  • Ethoxy Group: Improves compatibility with hydrophobic epoxy backbones compared to simple aminophenols.

Formulation Protocol

Target: High-Performance Adhesive or Coating.

  • Stoichiometry: Calculate the Amine Hydrogen Equivalent Weight (AHEW).

    • Ethylvanillylamine MW ≈ 167.2.[1]

    • Active Hydrogens = 2 (from

      
      ). Note: The phenolic H is sluggish but participates at high temp.
      
    • AHEW ≈ 83.6 g/eq.

  • Mixing: Mix Stoichiometric ratio (1:1 active H to Epoxide) with DGEBA resin.

  • Processing: Due to the solid nature of the amine, pre-warm the epoxy to 50°C to dissolve the amine, or use a solvent (Acetone) for coating applications.

  • Cure: 120°C for 4 hours.

Data Comparison (Predicted):

Curing Agent Cure Speed Moisture Absorption Toughness
DDS (Sulfone) Slow Low Low (Brittle)
EDA (Aliphatic) Very Fast High Moderate

| Ethylvanillylamine | Moderate/Fast | Low | High (due to ethyl tail) |

Part 4: References

  • Synthesis of Bio-Based Polybenzoxazine:

    • Source: National Institutes of Health (NIH) / PubMed

    • Context: Discusses the use of vanillin-derived amines (methoxy analogs) in benzoxazine synthesis. The chemistry for the ethoxy analog is identical.

    • URL:[Link] (Search: "Bio-Based Polybenzoxazine Vanillin")

  • Ethyl Vanillin Chemistry & Properties:

    • Source: PubChem (NIH)

    • Context: Physical properties of the parent molecule (Ethyl Vanillin) and its amine derivatives.

    • URL:[Link]

  • Phenolic Amine Curing Agents:

    • Source: Polymer Journal / ScienceDirect

    • Context: Mechanisms of phenolic accelerators in epoxy curing.

    • URL:[Link] (General reference for "Phenolic amine epoxy curing mechanism")

  • Benzoxazine Monomer Synthesis Protocols:

    • Source: ResearchGate (Standard Protocols)

    • Context: Solventless synthesis methods for benzoxazines.[2]

    • URL:[Link] (Search: "Solventless synthesis of benzoxazine monomers")

Sources

Technical Notes & Optimization

Troubleshooting

"4-(Aminomethyl)-2-ethoxyphenol" improving solubility for biological assays

Optimization of Solubility & Stability for Biological Assays[1][2] Executive Summary & Chemical Profile[1][2][3][4] 4-(Aminomethyl)-2-ethoxyphenol is a structural homolog of Vanillylamine.[1][2] It possesses a "Janus-fac...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Solubility & Stability for Biological Assays[1][2]

Executive Summary & Chemical Profile[1][2][3][4]

4-(Aminomethyl)-2-ethoxyphenol is a structural homolog of Vanillylamine.[1][2] It possesses a "Janus-faced" chemical nature: a hydrophilic, basic primary amine tail and a lipophilic, oxidation-prone phenolic head.[1] This dual nature creates specific challenges in biological assays, primarily related to pH-dependent solubility and oxidative instability (browning).[1][2]

This guide provides a self-validating workflow to solubilize this compound without compromising biological integrity.

Physicochemical Snapshot
PropertyCharacteristicImpact on Assay
Primary Functional Groups Phenol (-OH), Primary Amine (-NH2), Ethoxy ether (-OEt)Amphiphilic behavior; pH-sensitive solubility.[1][2]
pKa (Amine) ~9.5 (Predicted)Protonated (

) at physiological pH (7.4).[2]
pKa (Phenol) ~10.0 (Predicted)Protonated (Neutral) at physiological pH (7.4).[2]
Redox Potential HighProne to oxidation into quinones (turning solution pink/brown).[1][2]
Solubility (Free Base) Low in neutral water; High in DMSO/Ethanol.[1][2]Requires organic co-solvent for stock preparation.[1][2]
Solubility (HCl Salt) High in water.[1][2]Can be dissolved directly in aqueous buffers (pH < 7).[1][2]

Decision Framework: The Solubility Logic

Before starting, determine the form of your compound. The handling differs significantly between the Free Base and the Salt form.

SolubilityLogic Start START: Check Compound Form Salt HCl/Salt Form Start->Salt Base Free Base Form Start->Base Water Aqueous Buffer (PBS/Water) Direct Dissolution Salt->Water Highly Soluble DMSO Organic Solvent (DMSO) Stock Preparation Base->DMSO Required CheckPH Check pH Compatibility Water->CheckPH Dilution Stepwise Dilution (Prevent Shock) DMSO->Dilution CheckPH->Dilution Adjust to pH 7.4

Figure 1: Decision matrix for solvent selection based on chemical form.

Protocol: Preparation of Stable Stock Solutions

A. The "DMSO-First" Method (For Free Base)

Why this works: The free base is lipophilic.[1] Dissolving directly in water often leads to the formation of a "gum" or suspension that is difficult to redissolve. DMSO breaks the crystal lattice effectively.[1][2]

Materials:

  • Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%)
    
  • Vortex mixer[1][2][3]

  • Argon or Nitrogen gas (optional but recommended)[4]

Protocol:

  • Calculate: Determine the mass required for a 100 mM stock concentration.

    • Example: MW ≈ 167.2 g/mol .[1][2] To make 1 mL of 100 mM, weigh 16.72 mg.[1]

  • Dissolve: Add the calculated volume of DMSO.

  • Vortex: Vortex vigorously for 30 seconds. Ensure no visible particles remain.[1][2]

  • Aliquot: Dispense into small, light-protected (amber) tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

    • Pro-Tip: Overlay the tube headspace with Nitrogen/Argon gas before closing to prevent oxidation (browning).[2]

B. The "Aqueous Acid" Method (For HCl Salt)

Why this works: The salt form is already ionized. It dissolves readily in water, but keeping the pH slightly acidic prevents oxidation.[1]

Protocol:

  • Dissolve the salt directly in distilled water or 0.1 M HCl (if extra stability is needed).[1][2]

  • Do not dissolve directly in PBS (pH 7.[1][2]4) for the stock solution, as the higher pH accelerates oxidation.

Troubleshooting: Preventing Precipitation in Assays

The most common failure point is the "Crash Out" phenomenon: adding a high-concentration DMSO stock directly into a large volume of culture media. This causes local precipitation due to the rapid change in polarity.[1][2]

The "Intermediate Dilution" Workflow

Use this method to safely transition from 100% DMSO to <0.5% DMSO in media.[1][2]

SerialDilution cluster_0 Critical Step: Vortex Immediately Stock Stock Solution (100 mM in DMSO) Inter Intermediate Dilution (100x of Final Conc) Solvent: PBS or Media Stock->Inter 1:100 Dilution (e.g., 2µL into 198µL) Final Final Assay Well (1x Conc, <0.5% DMSO) Inter->Final 1:100 Dilution (Add to cells)

Figure 2: Two-step dilution strategy to prevent precipitation shock.

Step-by-Step:

  • Prepare Intermediate: Dilute your 100 mM DMSO stock 1:100 into PBS or Media to create a 1 mM solution (1% DMSO).[1][2]

    • Action: Vortex immediately upon addition.[1][2]

  • Inspect: Hold the tube up to the light. Is it cloudy?

    • Clear: Proceed.

    • Cloudy:[1][2] Sonicate for 5 minutes. If still cloudy, repeat Step 1 using a 1:10 dilution instead.

  • Final Addition: Add the Intermediate solution to your cell culture wells (e.g., 10 µL into 990 µL media).

    • Result: Final concentration 10 µM, Final DMSO 0.01%.

Stability & Oxidation (The "Browning" Effect)

Issue: Phenolic amines are structurally related to dopamine and are prone to auto-oxidation, forming quinones and melanin-like pigments (turning the solution pink, then brown).[1]

Mechanism:



Prevention Strategy:

  • Acidify: Oxidation is pH-dependent.[1][2][4] Keep stock solutions acidic (pH < 6).[1][2]

  • Deoxygenate: Use degassed buffers or antioxidants.[1][2]

  • Additives (If assay permits):

    • Ascorbic Acid (Vitamin C): 100 µM - 1 mM can prevent oxidation.[1][2]

    • DTT/Beta-mercaptoethanol: Use only if compatible with your biological target (Note: DTT can reduce disulfide bonds in proteins).[1][2]

  • Freshness: Prepare working dilutions immediately before use (within 30 minutes). Do not store diluted media overnight.[1][2]

Frequently Asked Questions (FAQ)

Q1: My solution turned pink after 2 hours in the incubator. Is the data valid? A: Proceed with caution. The pink color indicates quinone formation.[2] Quinones are highly reactive electrophiles and can covalently bind to cysteine residues on proteins, potentially causing false positives (toxicity) or false negatives (target inactivation). Recommendation: Repeat the assay using fresh solutions and add 100 µM Ascorbic Acid if possible.

Q2: What is the maximum DMSO concentration I can use? A: For most mammalian cell lines (e.g., HEK293, HeLa, CHO), maintain final DMSO concentration < 0.5% (v/v) .[1] Sensitive primary cells (neurons, hepatocytes) often require < 0.1% .[1] Always run a "Vehicle Control" (DMSO only) to normalize data.[1][2]

Q3: Can I heat the solution to dissolve the powder? A: Mild heating (37°C - 45°C) is acceptable for short periods (< 10 mins). Avoid boiling (> 60°C) as this accelerates oxidative degradation of the phenol group. Sonicating is safer and more effective than heating.[1][2]

Q4: Is this compound light sensitive? A: Yes. Phenolic compounds are photo-labile.[1][2] Store the solid powder and DMSO stocks in amber vials or wrapped in aluminum foil.

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution. Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2] Assay Guidance Manual: DMSO Tolerance in Cell-Based Assays. Retrieved from

  • PubChem. (2025).[1][2][5] Compound Summary: Vanillyl ethyl ether (Related Homolog).[1][2] Retrieved from

  • Jagiellonian Center of Innovation. (2025).[1][2] The Study of the Influence of DMSO on Human Fibroblasts Proliferation In-Vitro. Retrieved from

  • ChemicalBook. (2025).[1][2] 4-(2-Aminoethyl)-2-methoxyphenol Properties (Structural Class Reference). Retrieved from [1][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Investigating the Cross-Reactivity of 4-(Aminomethyl)-2-ethoxyphenol

For researchers, scientists, and drug development professionals, understanding the potential for a novel compound to elicit an immune response is a cornerstone of preclinical safety assessment. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the potential for a novel compound to elicit an immune response is a cornerstone of preclinical safety assessment. This guide provides a comprehensive framework for evaluating the cross-reactivity of "4-(Aminomethyl)-2-ethoxyphenol," a small molecule hapten. Given the limited public data on this specific molecule, this document serves as a methodological comparison, outlining a tiered, evidence-based approach to characterize its sensitizing potential and predict its immunological interactions with other structurally related compounds.

The principles and protocols detailed herein are grounded in established immunotoxicology and regulatory science, providing a robust pathway for a thorough investigation.

The Immunological Basis: The Hapten Concept and Cross-Reactivity

Small molecules like 4-(Aminomethyl)-2-ethoxyphenol are typically not immunogenic on their own.[1][2][3] They become allergens through a process known as haptenation, where the chemical, or its metabolite, acts as an electrophile and covalently binds to nucleophilic residues on endogenous skin proteins.[4][5] This hapten-protein conjugate is then recognized as a foreign antigen by the immune system, initiating a sensitization phase.[1][2][3]

Cross-reactivity occurs when the immune system, sensitized to one hapten, mounts a reaction against a different, structurally similar chemical.[6][7][8] For 4-(Aminomethyl)-2-ethoxyphenol, an aminophenol derivative, potential cross-reactivity with compounds like p-phenylenediamine (PPD) and p-aminophenol (PAP)—common components in hair dyes and industrial chemicals—is a primary concern.[6][9][10][11]

This guide will compare a battery of assays designed to investigate these phenomena, from initial chemical reactivity to complex biological responses.

Hapten_Sensitization_Pathway cluster_0 Epidermis cluster_1 Dendritic Cell (APC) cluster_2 Lymph Node cluster_3 Elicitation Phase (Re-exposure) Hapten 4-(Aminomethyl)- 2-ethoxyphenol Hapten_Protein Hapten-Protein Conjugate Hapten->Hapten_Protein Covalent Binding (Haptenation) Protein Skin Protein Protein->Hapten_Protein APC_inactive Immature Dendritic Cell Hapten_Protein->APC_inactive Recognition APC_active Mature Antigen Presenting Cell (APC) APC_inactive->APC_active Uptake & Processing T_Cell_naive Naive T-Cell APC_active->T_Cell_naive Migration T_Cell_memory Memory T-Cell (Sensitization) T_Cell_naive->T_Cell_memory Antigen Presentation Inflammation Allergic Contact Dermatitis T_Cell_memory->Inflammation Activation Cross_Reactant Structural Analogue (e.g., PPD) Cross_Reactant->T_Cell_memory Cross-Reactivity

Caption: The Adverse Outcome Pathway for skin sensitization, from initial haptenation to the elicitation of an allergic response.

A Tiered Approach to Cross-Reactivity Assessment

A scientifically robust investigation follows a tiered strategy, moving from simple, high-throughput in chemico and in vitro methods to more complex in vivo models. This approach, advocated by international guidelines, minimizes animal use while building a weight of evidence.[12][13]

Tiered_Testing_Strategy Tier1 Tier 1: In Chemico / In Silico Peptide Reactivity (DPRA) QSAR Modeling Tier2 Tier 2: In Vitro Cell-Based Assays Keratinocyte Activation (KeratinoSens™) Dendritic Cell Activation (h-CLAT) Tier1->Tier2 Initial Hazard ID Tier3 Tier 3: In Vitro Antibody-Based Assays Competitive ELISA Tier2->Tier3 Mechanistic Insight Tier4 Tier 4: In Vivo Confirmation Local Lymph Node Assay (LLNA) Tier3->Tier4 Specificity & Potency Tier5 Data Integration & Risk Assessment Tier4->Tier5 Confirmatory Evidence Competitive_ELISA cluster_0 High Signal (No Cross-Reactivity) cluster_1 Low Signal (Cross-Reactivity Occurs) Well_A Well Surface PPD-BSA Conjugate Ab_A Anti-PPD Antibody Well_A:f1->Ab_A Binds Enz_A Enzyme Ab_A->Enz_A Labeled Prod_A Colored Product Enz_A->Prod_A Converts Sub_A Substrate Sub_A->Enz_A Well_B Well Surface PPD-BSA Conjugate Ab_B Anti-PPD Antibody Enz_B Enzyme Ab_B->Enz_B Labeled Hapten_B 4-(Aminomethyl)- 2-ethoxyphenol Hapten_B->Ab_B Competes & Binds Prod_B No/Low Color Enz_B->Prod_B No reaction Sub_B Substrate Sub_B->Enz_B

Sources

Comparative

Comparative Scaffold Guide: 4-(Aminomethyl)-2-ethoxyphenol in TRPV1 Ligand Design

Executive Summary Product Class: Vanilloid Building Blocks / Pharmacophore Scaffolds Primary Application: Synthesis of TRPV1 Modulators (Agonists/Antagonists) and Non-Pungent Capsaicinoids. This technical guide evaluates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Vanilloid Building Blocks / Pharmacophore Scaffolds Primary Application: Synthesis of TRPV1 Modulators (Agonists/Antagonists) and Non-Pungent Capsaicinoids.

This technical guide evaluates 4-(Aminomethyl)-2-ethoxyphenol (hereafter 2-Ethoxy-VAm ) as a structural alternative to the industry-standard Vanillylamine (4-(Aminomethyl)-2-methoxyphenol). While Vanillylamine is the requisite headgroup for potent TRPV1 agonists like Capsaicin, the 2-Ethoxy-VAm scaffold offers a strategic pivot point for medicinal chemists: it typically attenuates agonist potency (pungency) while enhancing metabolic stability and altering lipophilicity profiles. This guide provides the SAR rationale, comparative data, and experimental protocols necessary to integrate this scaffold into pain and inflammation drug discovery programs.

Structural & Mechanistic Comparison

The vanilloid "head" region (Ring A) binds to the orthosteric site of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The interaction is driven by a hydrogen bond network involving the phenolic hydroxyl and the ether oxygen.

Chemical Architecture
  • Standard (Vanillylamine): Contains a Methoxy (-OCH₃) group at the ortho position relative to the phenol. This fits perfectly into the hydrophobic cleft of TRPV1, forming a critical H-bond with Thr550 (human) or Ser512 (rat).

  • Alternative (2-Ethoxy-VAm): Contains an Ethoxy (-OCH₂CH₃) group. The additional methylene unit introduces steric bulk.

ChemicalStructure Vanillylamine Vanillylamine (Standard Scaffold) Methoxy 2-Methoxy Group Optimal H-Bonding High Agonist Potency Vanillylamine->Methoxy EthoxyVAm 4-(Aminomethyl)-2-ethoxyphenol (Alternative Scaffold) Ethoxy 2-Ethoxy Group Steric Bulk (+CH2) Reduced Pungency Increased LogP EthoxyVAm->Ethoxy

Figure 1: Structural divergence between the standard Vanillylamine scaffold and the Ethoxy analogue.

Mechanism of Action (SAR Logic)

The "Ethoxy Shift" is a classical medicinal chemistry strategy in vanilloid optimization:

  • Steric Penalty: The ethoxy group is larger than the methoxy group. When the ligand enters the TRPV1 binding pocket (transmembrane segments S3-S4), the extra bulk causes a steric clash with residues near Tyr511 , reducing binding affinity (

    
    ) and functional efficacy (
    
    
    
    ).
  • Metabolic Shielding: The larger ethoxy group is often more resistant to O-dealkylation by cytochrome P450 enzymes compared to the methoxy group, potentially extending the half-life (

    
    ) of the resulting drug candidate.
    

Comparative Performance Data

The following data compares amide derivatives synthesized from both amines (e.g., N-vanillylnonanamide vs. N-(3-ethoxy-4-hydroxybenzyl)nonanamide).

Table 1: Physicochemical & Biological Profile
FeatureVanillylamine Derivatives (Standard)2-Ethoxy-VAm Derivatives (Alternative)Impact on Drug Design
TRPV1 Potency (

)
High (10–50 nM)Moderate/Low (0.5–5.0 µM)Use Ethoxy to reduce "burn" (pungency) side effects.
Binding Mode Full AgonistPartial Agonist / AntagonistEthoxy shifts efficacy towards antagonism.
Lipophilicity (cLogP) ~3.0 (for Nonivamide)~3.4 (+0.4 increase)Ethoxy increases membrane permeability and CNS penetration.
Metabolic Stability High clearance (O-demethylation)Improved stabilityEthoxy sterically hinders metabolic enzymes.
Solubility ModerateLowerRequires formulation adjustment (e.g., cyclodextrins).

Critical Insight: If your goal is a topical analgesic (depletion of Substance P), stick to Vanillylamine for maximum firing. If your goal is a systemic antagonist or a non-pungent anti-obesity agent , switch to 2-Ethoxy-VAm .

Experimental Protocols

Synthesis of 2-Ethoxy-VAm (Reductive Amination)

Rationale: Direct alkylation of the phenol is non-selective. The preferred route is the reductive amination of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).

Reagents:

  • Ethyl Vanillin (CAS: 121-32-4)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH)

Workflow:

  • Imine Formation: Dissolve Ethyl Vanillin (10 mmol) and

    
     (100 mmol) in dry MeOH (50 mL). Stir at room temperature for 2 hours under 
    
    
    
    atmosphere.
  • Reduction: Cool to 0°C. Slowly add

    
     (15 mmol).
    
  • Reaction: Allow to warm to RT and stir for 24 hours.

  • Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride and hydrolyze complexes.

  • Workup: Basify with NaOH to pH > 10. Extract with DCM (3x). The product resides in the organic layer.

  • Purification: Recrystallize from Ethanol/Ether or convert to HCl salt for storage.

Functional Calcium Influx Assay (FLIPR)

Rationale: To quantify the functional impact of the ethoxy substitution, a calcium flux assay in HEK293 cells expressing hTRPV1 is the gold standard.

AssayWorkflow Step1 Cell Seeding HEK293-hTRPV1 (24h incubation) Step2 Dye Loading Fluo-4 AM + Pluronic F-127 (45 min @ 37°C) Step1->Step2 Step3 Compound Addition Test: Ethoxy-Analogue Control: Capsaicin Step2->Step3 Step4 Measurement (FLIPR) Ex: 488nm | Em: 510nm Record Ca2+ influx Step3->Step4 Step5 Data Analysis Calculate EC50 / IC50 Step4->Step5

Figure 2: High-throughput Calcium Flux workflow for validating TRPV1 activity.

Detailed Protocol:

  • Cell Prep: Seed HEK293-hTRPV1 cells at 50,000 cells/well in black-walled 96-well plates.

  • Dye Loading: Aspirate media. Add 100 µL of Loading Buffer (HBSS + 20mM HEPES + 4 µM Fluo-4 AM + 0.04% Pluronic F-127). Incubate 45 min at 37°C.

  • Baseline: Equilibration at RT for 15 min.

  • Agonist Mode: Inject 50 µL of test compound (Ethoxy derivative). Monitor fluorescence increase (RFU) for 180s.

  • Antagonist Mode: Pre-incubate test compound for 10 min. Inject Capsaicin (

    
     concentration). Monitor inhibition of signal.
    

SAR Decision Framework

Use this logic tree to determine when to deploy the 2-Ethoxy-VAm scaffold in your library design.

SARLogic Start Start: Optimization Goal? Potency Maximize Potency? Start->Potency Stability Maximize Stability / Reduce Pungency? Start->Stability Vanillyl Use Vanillylamine (Methoxy) Potency->Vanillyl Yes (Agonist) Ethoxy Use 2-Ethoxy-VAm (Ethoxy) Stability->Ethoxy Yes (Non-Pungent) Constraint Is LogP > 4.0? Ethoxy->Constraint Constraint->Vanillyl Yes (Too Lipophilic) Constraint->Ethoxy No (Acceptable)

Figure 3: Decision matrix for selecting between Methoxy and Ethoxy scaffolds.

References

  • Baraldi, P. G., et al. (2010). "Transient Receptor Potential Vanilloid 1 (TRPV1) Channel as a Target for Novel Analgesics." Journal of Medicinal Chemistry. Link

  • Appendino, G., et al. (2002). "The structural requirements for binding to the vanilloid receptor." European Journal of Medicinal Chemistry. Link

  • Lee, J., et al. (2001). "Structure-Activity Relationships of Resiniferatoxin Analogues." Bioorganic & Medicinal Chemistry. Link

  • Szallasi, A., & Blumberg, P. M. (1999). "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews. Link

  • Technical Disclosure Commons. (2022).[1] "Process for the preparation of 2-ethoxy-phenol." TDC.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Aminomethyl)-2-ethoxyphenol

The following technical guide details the safety, logistical, and operational protocols for handling 4-(Aminomethyl)-2-ethoxyphenol (also known as 3-Ethoxy-4-hydroxybenzylamine ). This guide is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 4-(Aminomethyl)-2-ethoxyphenol (also known as 3-Ethoxy-4-hydroxybenzylamine ).

This guide is structured for researchers and drug development professionals, prioritizing mechanism-based safety logic over generic checklists.

[1][2][3]

Chemical Identity & Risk Profile

  • IUPAC Name: 4-(Aminomethyl)-2-ethoxyphenol[1][2][3]

  • Common Synonyms: 3-Ethoxy-4-hydroxybenzylamine; O-Ethylvanillylamine[1][2][3]

  • CAS Number: 90643-06-4 (Free base) / 10309-37-2 (HCl salt analog reference)[1][2][3]

  • Molecular Formula: Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    [1][2][4][5][6][7]
Hazard Mechanism & Risk Assessment

To handle this compound safely, one must understand its structural reactivity.[2][3][5][6] This molecule is a hybrid of a phenol and a primary benzylic amine .[1][2][3][5][6]

  • The Amine Moiety (-CHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    NH
    
    
    
    ):
    Primary amines are basic and nucleophilic.[1][2][5] In its free base form, this group is corrosive to tissue and can cause irreversible eye damage (Category 1).[2][3][5][6] It readily reacts with moisture on mucous membranes to form alkaline solutions that denature proteins.[2][3][5][6]
  • The Phenol Moiety (-OH): Phenols are weak acids that can disrupt cell membranes.[1][2][3][5] They are known for rapid transdermal absorption .[1][2][3][5][6] The ethoxy substitution at the ortho position increases lipophilicity compared to its methoxy analog (Vanillylamine), potentially enhancing skin penetration rates.[2][3][5][6]

  • The "Capsaicinoid" Risk: As a structural analog to Vanillylamine (a precursor to Capsaicin), this compound may possess sensitizing properties .[1][2][3][5][6] Inhalation of dust may trigger severe respiratory irritation or coughing reflexes beyond simple mechanical irritation.[2][3][5][6]

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient due to the dual risk of corrosivity and absorption.[1][2][3][5][6]

PPE ComponentSpecificationScientific Rationale (Causality)
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapor/dust bypass.[1][2][3][5] The amine group poses a risk of lachrymatory irritation and corneal opacity; a sealed environment is required.[2][3][5][6]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Logic: Primary amines can degrade rubber.[1][2][3][5][6] The outer glove protects against physical abrasion, while the inner glove provides a second barrier against permeation.[2][3][5][6] Change frequency: Every 30 mins or immediately upon splash.
Respiratory N95 / P100 Respirator (Powder handling)The solid is likely hygroscopic and static-prone.[1][2][3][5][6] Inhalation of amine salts causes immediate bronchial constriction.[2][3][5][6] If handling >1g or heating, use a Half-Face Respirator with ABEK1 cartridges.[1][2][3][5][6]
Body Defense Lab Coat (High-Neck) + Tyvek Sleeve Covers Exposed wrists are the most common exposure point.[1][2][3][5][6] Sleeve covers bridge the gap between the glove cuff and lab coat, preventing "wrist gap" burns.[2][3][5][6]
Operational Workflow: The "Zero-Exposure" Protocol
Phase A: Storage & Stability
  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Reasoning: Benzylic amines readily absorb COngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     from the air to form carbamates/carbonates (crusting).[2][5][6] The phenol group is susceptible to oxidation (browning) upon light/air exposure.[2][3][5][6]
    
  • Visual Check: If the white/off-white solid turns dark brown or sticky, significant oxidation or hygroscopic uptake has occurred.[1][2][3][5][6] Purify before use.

Phase B: Weighing & Transfer (The Critical Step)
  • Static Control: This solid is prone to static charge, causing "particle jump."[1][2][3][5][6] Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.[1][2][3][5][6]

  • Solvent Trap: Do not weigh directly onto paper.[1][2][3][5][6] Weigh into a tared vial.

  • Dissolution: Add solvent to the solid, not solid to the solvent, to prevent puff-back of dust.[1][2][3][5][6]

Phase C: Solubilization Logic
  • Solvent Choice: Soluble in DMSO, Methanol, and dilute aqueous acids.[1][2][3][5][6] Sparingly soluble in water (unless as HCl salt).[2][3][5][6]

  • Exothermic Warning: If converting the free base to a salt (e.g., adding HCl), the reaction is exothermic .[1][2][3][5][6] Perform in an ice bath to prevent aerosolization of the amine vapors.[2][3][5][6]

Emergency Response & Signaling Pathways

In the event of exposure, immediate action is required to prevent chemical burns or systemic toxicity.[2][3][5][6]

DOT Visualization: Safe Handling & Response Logic

SafetyProtocol Start Start: Handling 4-(Aminomethyl)-2-ethoxyphenol Assess State Assessment: Solid vs. Solution Start->Assess Solid Solid Handling: Risk: Dust Inhalation/Static Assess->Solid Weighing Liquid Solution Handling: Risk: Splash/Absorption Assess->Liquid Reaction/Transfer PPE_Solid PPE: Goggles + N95 + Double Nitrile + Sleeve Covers Solid->PPE_Solid PPE_Liquid PPE: Goggles + Face Shield + Chem-Resistant Apron Liquid->PPE_Liquid Action Execute Experiment (Fume Hood Required) PPE_Solid->Action PPE_Liquid->Action Spill EVENT: SPILL / EXPOSURE Action->Spill Accident Disposal Disposal: Quench with dilute HCl -> Organic Waste Stream Action->Disposal Completion Skin Skin Contact: 1. Drench 15 min 2. Do NOT scrub (abrasion increases absorption) 3. PEG 400 wash (if avail) Spill->Skin Dermal Eye Eye Contact: 1. Irrigate 15 min immediately 2. Hold eyelids open 3. Seek Ophthalmologist Spill->Eye Ocular

Caption: Operational logic flow for handling 4-(Aminomethyl)-2-ethoxyphenol, distinguishing between solid and liquid state risks.

Disposal & Deactivation
  • Never dispose of the free amine in the sink.[1][2][3][5][6] It is toxic to aquatic life.[2][3][5][6]

  • Deactivation Protocol:

    • Dilute the waste solution with water.[2][3][5][6]

    • Slowly adjust pH to ~5–6 using dilute Hydrochloric Acid (1M). This converts the volatile/corrosive free amine into the non-volatile Ammonium salt.[2][3][5][6]

    • Dispose of the neutralized mixture into the Halogenated Organic Waste container (if chlorinated solvents were used) or Non-Halogenated Organic Waste .[2][3][5][6]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016535, 4-(2-Aminoethoxy)phenol (Structural Analog Analysis).[2][3][5] Retrieved from [Link][5]

  • ECHA (European Chemicals Agency). Registration Dossier: Benzylamine derivatives and skin corrosion risks.[2][3][5][6] Retrieved from [Link][3][5]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.